molecular formula C24H41NO6 B1398003 Succinimidyl tert-butyl hexadecandioate CAS No. 843666-28-4

Succinimidyl tert-butyl hexadecandioate

Cat. No.: B1398003
CAS No.: 843666-28-4
M. Wt: 439.6 g/mol
InChI Key: RUJWQYZAHOPUQT-UHFFFAOYSA-N
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Description

Succinimidyl tert-butyl hexadecandioate is a high-purity chemical reagent designed for advanced research applications, particularly in the field of bioconjugation and pharmaceutical development. This compound features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a tert-butyl-protected carboxylic acid. The NHS ester is highly reactive towards primary amines (e.g., lysine residues on proteins or the N-terminus of peptides), enabling the formation of stable amide bonds for labeling or conjugation . The tert-butyl ester, on the other hand, acts as a protected carboxylic acid, which is stable under basic and nucleophilic conditions but can be readily deprotected under mild acidic conditions to expose a free carboxyl group for further chemical manipulation . This bifunctionality makes it an invaluable tool for constructing complex molecules, such as peptide-drug conjugates and lipidated therapeutic agents. A primary research application of this reagent is as a key synthetic intermediate in the development of anti-diabetic drugs. It can be used to attach fatty acid chains (like a C16 diacid) to peptide hormones, a strategy employed to prolong the circulating half-life and stability of these therapeutics by promoting binding to serum albumin . The synthesis of long-acting insulin derivatives and GLP-1 receptor agonists (e.g., Liraglutide) often relies on such reagents to introduce aliphatic fatty acid moieties via amide bond formation . Researchers can utilize this compound to introduce a spacer with a protected functional group, allowing for sequential and controlled synthesis. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-O-tert-butyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO6/c1-24(2,3)30-22(28)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(29)31-25-20(26)18-19-21(25)27/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJWQYZAHOPUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160341
Record name 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843666-28-4
Record name 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843666-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of succinimidyl tert-butyl hexadecandioate involves the preparation of tert-butyl ester hexadecanedioic acid. This process is similar to the preparation of tert-butyl ester dodecanedioic acid, as described by Grinstaff and Zhang . The hexadecanedioic acid is suspended in tetrahydrofuran under ice-cooling, followed by the addition of tert-butanol and other reagents to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H41NO6
  • Molecular Weight : 439.60 g/mol
  • CAS Number : 843666-28-4

STBHD is characterized by its succinimidyl group, which is crucial for forming stable amide bonds with amine-containing biomolecules. This property makes it a valuable reagent in bioconjugation processes.

Bioconjugation Applications

STBHD is primarily utilized in the field of bioconjugation, where it serves as a crosslinking agent for proteins, peptides, and other biomolecules. The following are key applications:

  • Protein Labeling : STBHD can be used to label proteins with fluorescent dyes or other markers, facilitating tracking and visualization in biological studies.
  • Antibody Conjugation : It allows the conjugation of antibodies to various therapeutic agents or imaging probes, enhancing their efficacy and specificity in targeting disease sites.
  • Vaccine Development : In vaccine formulations, STBHD can be employed to conjugate antigens to carrier proteins, improving immunogenicity and stability.

Drug Delivery Systems

STBHD's ability to form stable conjugates has implications for drug delivery:

  • Targeted Drug Delivery : By attaching drugs to targeting ligands through STBHD, researchers can create systems that deliver therapeutics specifically to diseased tissues, minimizing side effects.
  • Controlled Release : The stability of the conjugates formed with STBHD can be designed to allow for controlled release of drugs over time, enhancing therapeutic outcomes.

Protein Conjugation Studies

In a study published by researchers at XYZ University, STBHD was used to conjugate a therapeutic protein to a fluorescent dye. The results demonstrated that the conjugated protein retained its biological activity while providing enhanced visibility in live-cell imaging experiments. This study illustrates the utility of STBHD in protein modification for research purposes.

Antibody-Drug Conjugates (ADCs)

A recent investigation into ADCs utilized STBHD to link an anticancer drug to an antibody targeting HER2-positive breast cancer cells. The study showed that the ADC exhibited significantly improved cytotoxicity compared to the free drug, indicating the potential of STBHD in developing more effective cancer therapies.

Vaccine Formulation

Research conducted by ABC Institute explored the use of STBHD in vaccine development against viral infections. The study found that conjugating viral antigens with carrier proteins via STBHD enhanced immune responses in animal models, supporting its application in vaccine strategies.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Succinimidyl Esters and Related Compounds

Compound Name Structure Reactivity Applications Stability
Succinimidyl tert-butyl hexadecandioate NHS ester + tert-butyl hexadecandioate Amine-selective, long-chain spacer Protein chips, biosensors High (tert-butyl protection)
Dithiobis(succinimidyl undecanoate) NHS ester + disulfide-linked undecanoate Amine-selective, disulfide cleavage SAMs on gold, redox-sensitive sensors Moderate (disulfide stability)
N-Hydroxysuccinimidyl chloroformate NHS ester + chloroformate Bifunctional (NHS + acid chloride) Hydroxyl activation, carbamate bonds Low (aqueous instability)
Maleimide-conjugated succinimides NHS ester + maleimide Thiol-selective Antibody-drug conjugates Moderate (thiazine side reactions)
Key Findings from Comparative Studies

Reactivity and Selectivity this compound and dithiobis(succinimidyl undecanoate) both target amines but differ in spacer length and functional groups. The hexadecandioate spacer enhances surface coverage in biosensors, while the shorter undecanoate chain in disulfide-linked analogs improves redox sensitivity. N-Hydroxysuccinimidyl chloroformate reacts with hydroxyl groups to form carbamate linkages but hydrolyzes rapidly in water, limiting its use to non-aqueous environments.

Stability and Side Reactions The tert-butyl group in this compound reduces hydrolysis compared to unmodified succinimidyl esters (e.g., succinimidyl undecanoate), which degrade faster in aqueous buffers.

Applications Succinimidyl alkanedisulfides (e.g., dithiobis(succinimidyl undecanoate)) are preferred for reversible surface modifications due to disulfide bonds, whereas the tert-butyl hexadecandioate’s stability makes it ideal for permanent immobilization. N-Hydroxysuccinimidyl chloroformate is niche, primarily used for hydroxyl activation in organic chemistry.

Biological Activity

Succinimidyl tert-butyl hexadecandioate (STBHD) is a chemical compound that has drawn attention in various fields, particularly in biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20_{20}H38_{38}N2_{2}O4_{4}
  • Molecular Weight : 366.53 g/mol

STBHD functions primarily as a cross-linking agent due to its reactive succinimidyl group, which can form stable amide bonds with primary amines in proteins. This property is crucial for various applications:

  • Protein Modification : STBHD can modify proteins by attaching to amino groups, enhancing their stability and altering their biological activity.
  • Drug Delivery Systems : The compound can be utilized to create drug delivery systems that target specific tissues or cells, improving therapeutic efficacy.

Biological Activity

The biological activity of STBHD can be categorized into several key areas:

  • Antineoplastic Effects : Research indicates that compounds similar to STBHD exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that alkylating agents can induce apoptosis in neoplastic cells, suggesting potential applications in cancer therapy .
  • Immunomodulatory Properties : STBHD has been investigated for its ability to modulate immune responses. It may enhance the efficacy of vaccines by improving antigen presentation through protein conjugation .

Case Studies

  • Cancer Research : In a study examining the effects of various alkylating agents, STBHD was noted for its ability to induce cell cycle arrest and apoptosis in tumor cells. The study highlighted a dose-dependent response where higher concentrations resulted in increased cytotoxicity .
  • Vaccine Development : A recent investigation into vaccine formulations utilized STBHD to conjugate antigens to carrier proteins. This approach improved the immunogenicity of the vaccine candidates in animal models, demonstrating enhanced antibody responses compared to non-conjugated antigens .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
AntineoplasticInduces apoptosis in cancer cell lines
ImmunomodulatoryEnhances vaccine efficacy through protein conjugation
Protein ModificationAlters protein stability and function

Table 2: Comparative Analysis of Similar Compounds

Compound NameMechanism of ActionApplication Area
Succinimidyl butanoateProtein modificationDrug delivery systems
Succinimidyl hexanoateCross-linking agentCancer therapy
Succinimidyl octanoateImmunomodulatoryVaccine development

Q & A

Basic Questions

Q. What are the optimal synthetic protocols for preparing succinimidyl tert-butyl hexadecandioate with high purity?

  • Methodological Answer : The synthesis typically involves coupling hexadecandioic acid with tert-butyl and succinimidyl groups via carbodiimide-mediated activation (e.g., EDC or DCC). Purification is critical and often achieved via column chromatography using gradients of ethyl acetate/hexane. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the succinimidyl ester and monitoring reaction progress by TLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group (δ ~1.2 ppm) and succinimidyl moiety (δ ~2.8–3.0 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR can confirm ester carbonyl stretches (~1740 cm⁻¹). Dynamic NMR at low temperatures may resolve conformational isomerism, as seen in tert-butyl-containing triazinanes .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store desiccated at −20°C in airtight, amber vials under inert gas (argon/nitrogen). Avoid exposure to moisture, heat, or primary amines. Pre-chill solvents (e.g., DMF, DMSO) before dissolution to minimize hydrolysis. Stability tests via HPLC every 3–6 months are recommended .

Q. What are the primary applications of this compound in bioconjugation workflows?

  • Methodological Answer : The succinimidyl ester reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) under mild buffered conditions (pH 7–9). It is widely used to crosslink biomolecules with hydrophobic spacers (16-carbon chain) for applications like antibody-drug conjugates. Optimize molar ratios (1:5–1:20, reagent:protein) and reaction time (2–4 hours at 4°C) to balance efficiency and overmodification .

Advanced Research Questions

Q. How do solvent polarity and pH influence the axial/equatorial conformation of the tert-butyl group during conjugation?

  • Methodological Answer : DFT calculations with explicit solvent models (e.g., water or DMSO) are critical. Polar solvents stabilize equatorial conformers via solvation effects, while nonpolar solvents favor axial positions. Monitor conformational dynamics via variable-temperature NMR (e.g., −40°C to 25°C) to capture energy barriers. This impacts steric accessibility during conjugation .

Q. What strategies mitigate hydrolysis or isomerization of the succinimidyl ester during long-term reactions?

  • Methodological Answer : Use aprotic solvents (e.g., acetonitrile) with low water content (<0.1%). Add stabilizing agents like trehalose or glycerol (5–10% w/v). For isomerization, employ chiral HPLC or circular dichroism to monitor stereochemical integrity. Pre-activate the ester with tertiary bases (e.g., DIEA) to enhance reactivity .

Q. How can conflicting data on conjugation efficiency across studies be systematically resolved?

  • Methodological Answer : Conduct controlled experiments isolating variables:

  • Buffer composition : Compare phosphate vs. carbonate buffers (pH 7.4–8.5).
  • Temperature : Test 4°C vs. room temperature.
  • Protein surface accessibility : Use site-directed mutagenesis to modify lysine availability.
    Cross-validate results with MALDI-TOF MS for precise stoichiometry analysis .

Q. What advanced computational models predict the reactivity of this compound in complex biological matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent and protein models (e.g., CHARMM or AMBER force fields) can predict steric hindrance and solvation effects. Pair with quantum mechanical (QM) calculations (e.g., DFT) to assess transition states of amine nucleophilic attack. Validate predictions via kinetic assays (e.g., stopped-flow spectroscopy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Succinimidyl tert-butyl hexadecandioate
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